BenchChemオンラインストアへようこそ!

1,2-Isopropylidene-3-decanoylglycerol

histamine release basophil degranulation secretagogue

1,2-Isopropylidene-3-decanoylglycerol (CAS 57416‑00‑9, also designated IpOCOC9) is a synthetic, chiral monoacylglycerol derivative in which the sn‑1 and sn‑2 hydroxyl groups of glycerol are protected as an isopropylidene ketal, while the sn‑3 position is esterified with a saturated C10 (decanoyl) fatty acid. The molecule serves both as a protected intermediate for the preparation of enantiomerically pure mono‑, di‑, and triacylglycerols and as a directly bioactive tool compound: it is a well‑characterised, non‑cytotoxic activator of protein kinase C (PKC) that triggers histamine release from human basophils and superoxide generation in neutrophils.

Molecular Formula C16H30O4
Molecular Weight 286.41 g/mol
CAS No. 57416-00-9
Cat. No. B1207976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Isopropylidene-3-decanoylglycerol
CAS57416-00-9
Synonyms1,2-isopropylidene-3-decanoylglycerol
IpOCOC9
Molecular FormulaC16H30O4
Molecular Weight286.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC1COC(O1)(C)C
InChIInChI=1S/C16H30O4/c1-4-5-6-7-8-9-10-11-15(17)18-12-14-13-19-16(2,3)20-14/h14H,4-13H2,1-3H3/t14-/m0/s1
InChIKeyKRBSCYNTGIRIAV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Isopropylidene-3-decanoylglycerol (CAS 57416-00-9) – Compound Profile and Procurement Relevance


1,2-Isopropylidene-3-decanoylglycerol (CAS 57416‑00‑9, also designated IpOCOC9) is a synthetic, chiral monoacylglycerol derivative in which the sn‑1 and sn‑2 hydroxyl groups of glycerol are protected as an isopropylidene ketal, while the sn‑3 position is esterified with a saturated C10 (decanoyl) fatty acid [1]. The molecule serves both as a protected intermediate for the preparation of enantiomerically pure mono‑, di‑, and triacylglycerols and as a directly bioactive tool compound: it is a well‑characterised, non‑cytotoxic activator of protein kinase C (PKC) that triggers histamine release from human basophils and superoxide generation in neutrophils [2][3]. Its combination of a single, defined chiral centre, a medium‑chain acyl moiety, and a cleavable protecting group distinguishes it from alternative PKC activators and from other chain‑length variants of the isopropylidene‑acylglycerol family.

Why Generic Substitution of 1,2-Isopropylidene-3-decanoylglycerol with In‑Class Analogs Is Not Scientifically Justified


Although 1,2‑isopropylidene‑3‑decanoylglycerol belongs to a family of isopropylidene‑protected monoacylglycerols, small structural changes within this family produce functionally divergent molecules. Replacing the decanoyl (C10) ester with a cyclopentylmethyl ester (DACPME) abolishes both PKC activation and histamine‑release activity [1][2]. Similarly, altering the glycerol substitution pattern from a single decanoyl chain to a diacetyl‑decanoyl arrangement (DiC2OCOC9) qualitatively inverts the compound’s ability to modulate secretagogue‑induced basophil degranulation [3]. Even the choice between C10 and the commonly used C8 (dioctanoyl) or C18 (oleoyl) PKC activators yields distinct pharmacological fingerprints in human leukocyte functional assays [3]. These findings demonstrate that the biological activity of this compound class is exquisitely sensitive to both acyl‑chain length and head‑group architecture, making generic substitution scientifically unsound without direct, quantitative comparator data.

Quantitative Comparator Evidence for 1,2-Isopropylidene-3-decanoylglycerol: Head‑to‑Head and Cross‑Study Differentiation Data


Histamine‑Release Efficacy of IpOCOC9 Versus the Structural Analog DACPME in Human Basophils

IpOCOC9 induces concentration‑dependent histamine release from human leukocytes, whereas its close structural analog decanoic acid cyclopentyl methylester (DACPME) completely fails to trigger release [1][2]. IpOCOC9 extrudes approximately 25 % of total cellular histamine at 206 µM and 45 % at 690 µM; DACPME shows no secretagogue activity at any tested concentration [2].

histamine release basophil degranulation secretagogue

Protein Kinase C Activation Potency of IpOCOC9 Compared with DACPME in a Cell‑Free System

In a partially purified human neutrophil PKC preparation, IpOCOC9 augments phosphorylation of both histone III‑S and myelin basic protein (MBP) and can functionally substitute for Ca²⁺ + phosphatidylserine or for phorbol ester [1]. The structurally related DACPME is less effective than IpOCOC9 in this same assay [1].

protein kinase C in vitro kinase assay signal transduction

Qualitative Divergence in Secretagogue Modulation Pattern: IpOCOC9 Versus DiC2OCOC9 and DACPME

When human basophils are pre‑treated with IpOCOC9 before challenge with anti‑IgE, the response can be either enhanced or reduced depending on the experimental conditions [1]. In contrast, the diacetyl‑decanoyl analog DiC2OCOC9 consistently reduces anti‑IgE‑triggered histamine release but never enhances it, while DACPME enhances but does not reduce anti‑IgE responses [1].

secretagogue modulation anti-IgE basophil pharmacology

Distinct Calmodulin‑Dependence Profile of IpOCOC9‑Induced Histamine Release Versus PMA‑Induced Release

IpOCOC9‑triggered histamine release is enhanced by the calmodulin antagonists calmidazolium, CGS 9343B, and metofenazate, whereas PMA‑induced release is either reduced by metofenazate and Ro 22‑4839 or inconsistently affected [1]. This indicates that IpOCOC9 and PMA engage PKC‑dependent secretory pathways that are differentially coupled to calmodulin‑dependent processes [1].

calmodulin PKC pathway signal transduction pharmacology

Non‑Cytotoxic Secretagogue Activity of IpOCOC9: Time‑Course and Mechanistic Distinction from Physiological and Pharmacological Stimuli

The time course of IpOCOC9‑triggered histamine release is intermediate between the rapid response to FMLP and the slower response to PMA [1]. Unlike PMA, IpOCOC9 does not cause overt cytotoxicity at concentrations up to 690 µM, as evidenced by the retention of cellular integrity and the specific modulation characteristics [1][2].

non-cytotoxic secretagogue time course PKC activator

Optimal Research and Industrial Application Scenarios for 1,2-Isopropylidene-3-decanoylglycerol Based on Validated Evidence


PKC‑Dependent Signal Transduction Studies in Human Granulocytes

IpOCOC9 is the tool compound of choice for activating PKC in human neutrophils and basophils when the experimental goal is to compare and contrast PKC‑dependent versus PKC‑independent secretory pathways. Its demonstrated ability to substitute for Ca²⁺ + phosphatidylserine or phorbol ester in cell‑free PKC assays [1], combined with its non‑cytotoxic profile at active concentrations (25 % histamine release at 206 µM, 45 % at 690 µM [2]), provides a reproducible, titratable stimulus that avoids the confounding cytotoxicity associated with prolonged phorbol ester exposure.

Differential Pharmacological Dissection of Basophil Degranulation Mechanisms

Because IpOCOC9‑triggered histamine release is enhanced by calmodulin antagonists, in striking contrast to PMA‑triggered release which is reduced by the same agents [3], IpOCOC9 is uniquely appropriate for studies that aim to pharmacologically dissect the role of calmodulin in PKC‑mediated exocytosis. No other single‑chain isopropylidene‑acylglycerol has been shown to exhibit this bidirectional sensitivity to calmodulin inhibitors.

Enantioselective Synthesis of sn‑3‑Decanoyl‑glycerol and Derived Lipids

The (R)‑configuration at the glycerol C2 position of IpOCOC9 (CAS 57416‑00‑9) makes it a chirally defined precursor for the synthesis of enantiomerically pure 3‑decanoyl‑sn‑glycerol and, after deprotection, for the preparation of mixed‑chain di‑ and triacylglycerols with predetermined stereochemistry. The methodology is established in the literature for chain lengths from decanoate (C10) to lignocerate (C24) [4]. Researchers requiring stereochemically defined C10 monoacylglycerols should procure this specific compound rather than attempting to resolve racemic mixtures or using non‑protected intermediates that are prone to acyl migration.

Structure–Activity Relationship (SAR) Studies Around the Isopropylidene‑Acylglycerol Chemotype

IpOCOC9 serves as the reference C10 member of the 1,2‑isopropylidene‑3‑acyl‑sn‑glycerol homologous series. Its well‑characterised functional divergence from both shorter‑chain PKC activators (DiC8) and longer‑chain analogs [2], as well as from head‑group variants such as DACPME and DiC2OCOC9 [1][5], makes it an essential comparator for any SAR campaign exploring how acyl‑chain length, head‑group architecture, and glycerol protection strategy affect PKC activation potency, basophil secretagogue activity, and leukocyte modulatory capacity.

Quote Request

Request a Quote for 1,2-Isopropylidene-3-decanoylglycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.